molecular formula C12H17NO2S B6580173 N-(3-phenylpropyl)cyclopropanesulfonamide CAS No. 1207028-98-5

N-(3-phenylpropyl)cyclopropanesulfonamide

Cat. No.: B6580173
CAS No.: 1207028-98-5
M. Wt: 239.34 g/mol
InChI Key: KRXVMOCNBRRNDK-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)cyclopropanesulfonamide: is an organic compound that belongs to the class of sulfonamides It features a cyclopropane ring attached to a sulfonamide group, with a phenylpropyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred and cooled in an ice-water bath while the sulfonyl chloride is added. After the reaction is complete, the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-phenylpropyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-phenylpropyl)cyclopropanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can interact with enzyme active sites, making it a candidate for the development of new drugs targeting specific enzymes.

Medicine: The compound’s potential as a pharmaceutical agent is explored in the treatment of various diseases. Its ability to inhibit enzymes and interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)cyclopropanesulfonamide involves its interaction with molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the phenylpropyl group can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

  • N-(3-chloropropyl)cyclopropanesulfonamide
  • N-(3-aminophenyl)cyclopropanesulfonamide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Uniqueness: N-(3-phenylpropyl)cyclopropanesulfonamide is unique due to its specific combination of a cyclopropane ring, sulfonamide group, and phenylpropyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential for specialized uses .

Properties

IUPAC Name

N-(3-phenylpropyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-16(15,12-8-9-12)13-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXVMOCNBRRNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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